N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide
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Overview
Description
N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a benzo[d][1,2,3]thiadiazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzo[d][1,2,3]thiadiazole Moiety: This can be achieved by reacting the thiazole derivative with 2-aminobenzenethiol in the presence of an oxidizing agent.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzo[d][1,2,3]thiadiazole moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and appropriate solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to the biological activities associated with thiazole and benzo[d][1,2,3]thiadiazole derivatives.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide is not fully understood but may involve:
Interaction with Enzymes: The compound may inhibit specific enzymes by binding to their active sites.
Modulation of Signaling Pathways: It could affect cellular signaling pathways, leading to changes in cell behavior.
DNA Intercalation: The aromatic rings may intercalate with DNA, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
Uniqueness
N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide is unique due to the specific combination of its functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS2/c1-11-2-4-12(5-3-11)8-14-10-19-18(24-14)20-17(23)13-6-7-16-15(9-13)21-22-25-16/h2-7,9-10H,8H2,1H3,(H,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBBMVLABGONTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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